Product packaging for Boc-Thr[Fmoc-Tyr(tBu)]-OH(Cat. No.:)

Boc-Thr[Fmoc-Tyr(tBu)]-OH

Cat. No.: B12331592
M. Wt: 660.8 g/mol
InChI Key: ALWWKYLHXRXBAL-JEHQYZCXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Thr[Fmoc-Tyr(tBu)]-OH, also known as N-Boc-O-(N’-Fmoc-O’-tert-butyl-L-tyrosinyl)-L-threonine, is a meticulously designed protected dipeptide building block essential for advanced solid-phase peptide synthesis (SPPS) . Its molecular formula is C 37 H 44 N 2 O 9 and it has a molecular weight of 660.7 . This compound integrates orthogonal protection schemes, featuring a Boc (tert-butoxycarbonyl) group on the threonine alpha-amino function and an Fmoc (fluorenylmethyloxycarbonyl) group on the tyrosine alpha-amino function, while the tyrosine phenolic side chain is safeguarded with a tBu (tert-butyl) group . The primary research value of this reagent lies in its critical role in the synthesis of complex peptide sequences. The strategic protection of functional groups is indispensable for preventing unwanted side reactions during the coupling cycle . Specifically, the tert-butyl protection on the tyrosine side chain effectively circumvents acylation of the phenolic hydroxyl group, ensuring that activated amino acids are directed exclusively toward the formation of the desired peptide bond . This precision directly translates to higher crude purity, simplifies the purification process, and is vital for producing peptides with the correct sequence and high fidelity for demanding applications in drug discovery and development . By enabling the precise incorporation of a threonine-tyrosine segment, this building block supports the creation of stable and biologically active peptide-based therapeutics, making it an invaluable investment for research institutions and peptide manufacturers aiming for consistent, high-quality results. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic uses in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H44N2O9 B12331592 Boc-Thr[Fmoc-Tyr(tBu)]-OH

Properties

Molecular Formula

C37H44N2O9

Molecular Weight

660.8 g/mol

IUPAC Name

(3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C37H44N2O9/c1-22(31(32(40)41)39-35(44)48-37(5,6)7)46-33(42)30(20-23-16-18-24(19-17-23)47-36(2,3)4)38-34(43)45-21-29-27-14-10-8-12-25(27)26-13-9-11-15-28(26)29/h8-19,22,29-31H,20-21H2,1-7H3,(H,38,43)(H,39,44)(H,40,41)/t22-,30+,31?/m1/s1

InChI Key

ALWWKYLHXRXBAL-JEHQYZCXSA-N

Isomeric SMILES

C[C@H](C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](CC1=CC=C(C=C1)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(CC1=CC=C(C=C1)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Advanced Analytical Characterization of Boc Thr Fmoc Tyr Tbu Oh and Derived Peptides

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for assessing the purity of peptide building blocks and the final peptide products. They separate the target compound from impurities that may arise during synthesis, such as by-products, isomers, or unreacted starting materials. lcms.cz

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the analysis of synthetic peptides and their derivatives like Boc-Thr[Fmoc-Tyr(tBu)]-OH. lcms.czresearchgate.net These methods primarily utilize reversed-phase (RP) chromatography, which separates molecules based on their hydrophobicity.

UPLC offers significant advantages over traditional HPLC by using columns packed with smaller particles (typically sub-2 µm), which operate at higher pressures. nih.gov This results in substantially higher resolution, increased peak capacity, greater sensitivity, and faster analysis times. nih.gov For a complex molecule with multiple protecting groups like this compound, the high resolution of UPLC is particularly beneficial for separating it from closely related impurities. nih.gov

The standard approach for analyzing this compound involves a reversed-phase column, such as a C18 or C8, and a mobile phase gradient. The mobile phase typically consists of an aqueous component (Solvent A) and an organic component, usually acetonitrile (B52724) (Solvent B), both containing an acid modifier. lcms.cz Trifluoroacetic acid (TFA) is a common modifier that acts as an ion-pairing agent, improving peak shape and resolution. lcms.cz However, for applications requiring subsequent mass spectrometry (MS), TFA can cause signal suppression, making formic acid a preferred alternative. lcms.cz

ParameterTypical ConditionPurpose
Column Reversed-Phase C18 or C8, 1.7-2.7 µm particle sizeSeparation based on hydrophobicity.
Mobile Phase A 0.1% Formic Acid or 0.05% TFA in WaterAqueous component of the gradient.
Mobile Phase B 0.1% Formic Acid or 0.05% TFA in AcetonitrileOrganic component for eluting hydrophobic compounds.
Gradient Shallow gradient (e.g., 5% to 65% B over 30-40 min)To resolve the main compound from closely eluting impurities. nih.gov
Flow Rate 0.2 - 0.4 mL/min for UPLCOptimized for small particle columns to ensure high efficiency.
Temperature 30 - 45 °CImproves peak shape and reduces viscosity. nih.govnih.gov
Detection UV Absorbance at 214, 265, and 280 nm214 nm for peptide bonds, 265 nm for the Fmoc group, 280 nm for the Tyr side chain.

Capillary Electrophoresis (CE) for Resolving Structural Variants

Capillary Electrophoresis (CE) is a high-resolution separation technique that is orthogonal to HPLC, meaning it separates molecules based on different physicochemical principles—namely, their charge-to-size ratio. nih.gov This makes it exceptionally powerful for resolving structural variants that may be difficult to separate by RP-HPLC, such as diastereomers (epimers) or other isomers. acs.org

During peptide synthesis, racemization can occur, leading to the formation of diastereomeric impurities. acs.org CE is particularly well-suited for analyzing such stereoisomers. acs.org For a compound like this compound, CE can be used to assess the enantiomeric purity of the starting amino acids and to detect any racemization that may have occurred during its synthesis. acs.org

When coupled with mass spectrometry (CE-MS), the technique provides both separation and mass identification, offering a comprehensive analytical platform for peptide analysis and impurity profiling. nih.govnih.gov The separation in CE is performed in a narrow fused-silica capillary filled with a background electrolyte (BGE). The choice of BGE composition and pH is critical for achieving optimal separation. nih.gov

Spectroscopic and Spectrometric Methods for Structural Elucidation

While chromatographic techniques are used for separation and purity assessment, spectroscopic and spectrometric methods provide detailed information about the molecular structure and confirm the identity of the compound.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Identity

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound. With a molecular formula of C₃₇H₄₄N₂O₉, the calculated monoisotopic mass is 660.3047 g/mol . peptide.com Using electrospray ionization (ESI), the compound is typically observed as protonated molecules [M+H]⁺ at m/z 661.3, or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy, providing definitive evidence of the compound's identity. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural confirmation through controlled fragmentation of the parent ion. The fragmentation patterns of Fmoc-protected dipeptides are well-characterized. nih.gov Key fragmentation pathways include:

Loss of Protecting Groups: Facile loss of the Boc group (-100 Da) and the t-butyl group (-56 Da) is expected.

Cleavage of the Fmoc Group: A characteristic fragmentation involves the loss of the fluorenylmethoxy group, often observed as the dibenzofulvene moiety (-178 Da). nih.gov

Peptide Backbone Fragmentation: Cleavage of the ester bond and the peptide backbone results in characteristic b- and y-type ions, although the nomenclature is adapted for this isoacyl structure. The presence of the Fmoc group at the N-terminus of the Tyr residue can direct fragmentation, often leading to a prominent b₁ ion corresponding to the Fmoc-Tyr(tBu) portion. nih.gov

The unique fragmentation signature allows for the differentiation of isomers and confirms the correct connectivity of the amino acid residues and protecting groups. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of a molecule in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are used to confirm the precise structure of this compound.

The ¹H NMR spectrum will show characteristic signals for all protons in the molecule, from the distinct aromatic protons of the Fmoc and Tyrosine groups to the aliphatic protons of the Threonine residue and the protecting groups. The large number of overlapping signals in the aliphatic region often requires 2D NMR for unambiguous assignment.

The ¹³C NMR spectrum complements the proton data, providing a signal for each unique carbon atom in the structure.

Functional Group¹H Chemical Shift (ppm) (Predicted)¹³C Chemical Shift (ppm) (Predicted)
Boc Group ~1.4 (s, 9H)~80 (quaternary C), ~28 (CH₃)
t-Butyl Group ~1.3 (s, 9H)~79 (quaternary C), ~29 (CH₃)
Fmoc Group 7.2 - 7.8 (m, 8H, aromatic), 4.2 - 4.5 (m, 3H, CH, CH₂)120-145 (aromatic), ~67 (CH₂), ~47 (CH)
Tyrosine 6.8 - 7.1 (d, 4H, aromatic), 2.9 - 3.2 (m, 2H, β-CH₂), ~4.5 (m, 1H, α-CH)115-156 (aromatic), ~55 (α-C), ~37 (β-C)
Threonine ~4.2 (m, 1H, α-CH), ~5.3 (m, 1H, β-CH), ~1.2 (d, 3H, γ-CH₃)~60 (α-C), ~78 (β-C), ~20 (γ-C)
Carbonyls (C=O) N/A155-175

Note: Predicted chemical shifts are based on typical values for these functional groups in similar chemical environments. Actual values may vary. High-temperature NMR may be required to resolve rotational isomers around amide bonds. chimia.ch

Peptide Mapping and Detection of Synthetic Impurities

The quality of this compound as a building block is critical for the successful synthesis of the target peptide. Impurity profiling, often achieved through a combination of HPLC/UPLC and MS, is essential for identifying and quantifying any synthetic impurities. thermofisher.comnih.gov This process is analogous to peptide mapping, where the molecule is analyzed to detect any deviations from the expected structure. researchgate.net

Common impurities in the synthesis of such a compound can include:

Starting Materials: Unreacted Fmoc-Tyr(tBu)-OH or Boc-Thr-OH.

Racemization Products: Formation of diastereomers (e.g., Boc-D-Thr[Fmoc-L-Tyr(tBu)]-OH) can occur during the activation and coupling steps. These are often difficult to separate and require high-resolution chromatography or CE. acs.org

Side-Reaction Products: Incomplete protection or premature deprotection can lead to unintended side products. For instance, loss of the t-butyl group from tyrosine during synthesis would result in a related impurity.

O->N Acyl Shift Products: Although the depsipeptide linkage is relatively stable at acidic pH, premature rearrangement to the native peptide bond under neutral or basic conditions could occur, leading to the formation of the isomeric peptide Boc-Tyr(tBu)-Thr-OH if the Fmoc group is also cleaved. peptide.com

A systematic LC-MS workflow is the primary method for detecting these impurities. nih.gov By comparing the chromatogram of the sample against a reference standard and analyzing the masses of all detected peaks, one can identify and, if necessary, quantify impurities, ensuring the building block meets the quality specifications required for its use in SPPS. nih.govthermofisher.com

Conformational Analysis using Spectroscopic Techniques

The three-dimensional structure of peptide building blocks is a critical determinant of the conformation and, consequently, the biological activity of the final peptide. For the isoacyl dipeptide, this compound, a comprehensive understanding of its conformational preferences is essential for its effective application in solid-phase peptide synthesis (SPPS). Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Circular Dichroism (CD) are powerful tools for elucidating the conformational landscape of such molecules in solution. nih.govsci-hub.seirb.hr

Conformational studies on protected dipeptides and oligomers reveal that their solution structures are often an ensemble of interconverting conformations. irb.hr The conformational preferences are influenced by a variety of factors including the nature of the protecting groups, the solvent, and intramolecular interactions such as hydrogen bonding. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the solution-state structure and dynamics of peptides. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments in solvents like DMSO-d6 or CDCl3 would provide detailed structural information.

Detailed research findings from NMR studies on similar dipeptides indicate that these molecules can be quite flexible and may not adopt a single preferred conformation in solution. sci-hub.se The analysis of chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effects (NOEs) provides insights into the torsion angles (φ, ψ, ω) of the peptide backbone and the orientation of the side chains. For instance, the presence of specific NOEs between backbone protons or between backbone and side-chain protons can define short-range distances, helping to identify folded or extended structures. In studies of related peptides, NOE data has been used to indicate helical or reverse turn structures in solution. nih.gov

Below is an illustrative table of expected proton NMR chemical shifts for this compound, based on typical values for the constituent amino acids and protecting groups.

Proton Exemplary Chemical Shift (ppm) in DMSO-d6 Multiplicity Notes
Boc (t-Butyl) ~1.40Singlet9 protons of the tert-butoxycarbonyl group.
Thr β-CH3 ~1.15DoubletCoupled to the Thr α-proton.
Thr α-CH ~4.10MultipletCoupled to β-proton and NH proton.
Thr β-CH ~4.20MultipletCoupled to α-proton and β-CH3.
Tyr(tBu) t-Butyl ~1.30Singlet9 protons of the tert-butyl ether group.
Tyr α-CH ~4.50MultipletCoupled to β-protons and NH proton.
Tyr β-CH2 ~2.90 - 3.10MultipletDiastereotopic protons of the side chain.
Tyr Aromatic ~6.80 & ~7.10DoubletsProtons on the tyrosine aromatic ring.
Fmoc CH & CH2 ~4.20 - 4.40 & ~7.30 - 7.90MultipletsCharacteristic signals for the fluorenylmethyloxycarbonyl group.
Amide NH ~7.50 - 8.50DoubletsChemical shifts are sensitive to hydrogen bonding and conformation.
Carboxyl OH ~12.0 - 13.0Broad SingletTypically broad and may exchange with solvent.

This table is for illustrative purposes. Actual chemical shifts can vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is particularly sensitive to the hydrogen-bonding environment of the amide groups in the peptide backbone. nih.gov The positions of the amide I (mainly C=O stretching) and amide II (N-H bending and C-N stretching) bands can be used to identify the presence of ordered secondary structures like β-turns or helices, which are stabilized by intramolecular hydrogen bonds. irb.hr

In a non-hydrogen-bonding solvent like chloroform, the presence of a "free" N-H stretching band around 3440 cm⁻¹ would suggest a lack of significant intramolecular hydrogen bonding. Conversely, the appearance of bands at lower wavenumbers would indicate the formation of hydrogen-bonded structures. irb.hr Analysis of the amide I region (1600-1700 cm⁻¹) can further differentiate between different types of secondary structures.

Functional Group Characteristic Absorption Band (cm⁻¹) Vibrational Mode
O-H (Carboxylic Acid) 3300 - 2500 (broad)O-H Stretch
N-H (Amide) 3450 - 3300N-H Stretch (sensitive to H-bonding)
C-H (Aromatic/Aliphatic) 3100 - 2850C-H Stretch
C=O (Boc/Fmoc/Carboxyl) 1760 - 1690C=O Stretch
Amide I 1680 - 1630C=O Stretch (peptide bond)
Amide II 1550 - 1510N-H Bend, C-N Stretch
C=C (Aromatic) 1600 - 1450C=C Stretch

This table provides typical ranges for the functional groups present in the molecule.

Circular Dichroism (CD) Spectroscopy

For a relatively small and potentially flexible molecule like this compound, the CD spectrum in a polar solvent like methanol (B129727) might indicate a random coil conformation, characterized by a strong negative band near 200 nm. sci-hub.se However, in a less polar or structure-promoting solvent like trifluoroethanol (TFE), the dipeptide might exhibit a tendency to adopt a more ordered conformation, such as a β-turn, which would be reflected by a different spectral signature. nih.gov The large aromatic Fmoc group will also contribute significantly to the CD spectrum, which must be taken into account during analysis.

Conformation Characteristic CD Signal (Far-UV)
Random Coil Strong negative band near 200 nm.
β-Turn (Type I/II) Varies with type; can show a weak positive band near 220 nm and a strong negative band near 200 nm.
α-Helix Negative bands at ~222 nm and ~208 nm, and a positive band at ~193 nm. (Less likely for a dipeptide).

This table summarizes general CD characteristics. The spectrum of the target compound will be a composite of backbone, side-chain, and protecting group contributions.

Research Applications and Theoretical Frameworks for Boc Thr Fmoc Tyr Tbu Oh Based Structures

Design and Synthesis of Peptide Mimetics and Branched Peptide Scaffolds

The ability to create non-natural peptide structures, or peptidomimetics, and branched peptides is fundamental to advancing our understanding of biological processes and for developing novel therapeutic and diagnostic agents. nih.gov The use of orthogonally protected amino acids like Boc-Thr[Fmoc-Tyr(tBu)]-OH is central to these efforts. rsc.orgsigmaaldrich.com Solid-phase peptide synthesis (SPPS) is the cornerstone technique for assembling these complex molecules, allowing for precise control over the amino acid sequence and the introduction of non-natural modifications. rsc.org The choice between Boc and Fmoc protecting group strategies is a critical consideration in SPPS, with the Fmoc/tBu approach often favored due to its milder deprotection conditions, which are compatible with a wider range of modifications, including glycosylation and phosphorylation. iris-biotech.denih.gov

Multi-antigenic peptides (MAPs) are dendritic macromolecules that display multiple copies of a peptide antigen, making them potent immunogens for eliciting high-titer antibodies and for the development of synthetic vaccines. qyaobio.compeptide.comnih.gov The synthesis of MAPs can be approached in two primary ways: the direct stepwise synthesis on a solid support or the convergent assembly of pre-synthesized peptide segments onto a core matrix. qyaobio.comnih.gov

The core of a MAP is typically constructed from a branched amino acid, most commonly lysine (B10760008), which provides multiple sites for peptide chain elongation. qyaobio.com The use of orthogonally protected amino acids is particularly crucial for the synthesis of chimeric or hetero-dendrimeric MAPs, which present different peptide epitopes on different branches of the core. qyaobio.com By employing combinations of protecting groups such as Boc/Fmoc, Fmoc/Alloc, or Fmoc/Dde, it is possible to selectively deprotect and extend specific branches of the MAP structure. qyaobio.com This allows for the precise construction of di- or tri-epitope MAPs, offering a flexible platform for creating complex immunogens. qyaobio.com While the direct stepwise synthesis is a straightforward process, it can lead to challenges in purification due to the amplification of side products. qyaobio.compeptide.com The modular approach, involving the ligation of purified peptide segments, can yield more chemically defined MAPs, which is particularly important for clinical and non-immunological applications. qyaobio.com

The ability to create novel peptide architectures is essential for a wide range of research applications, from fundamental studies of protein structure and function to the development of new biomaterials. rsc.org The use of orthogonally protected amino acids is a key enabling technology in this field, allowing for the construction of complex structures such as cyclic peptides, branched peptides, and peptide-based dendrimers. rsc.orgsigmaaldrich.com

The selective removal of protecting groups under specific conditions allows for site-specific modifications, such as the introduction of fluorescent labels, cross-linking agents, or other functional moieties. sigmaaldrich.compeptide.com This level of control is critical for designing peptides with tailored properties for specific applications. For example, the incorporation of non-natural amino acids can be used to enhance the stability of peptides against enzymatic degradation, a key consideration for the development of peptide-based therapeutics. nih.gov Furthermore, the ability to create branched and cyclic structures can be used to constrain the conformation of a peptide, which can lead to increased binding affinity and selectivity for its target. researchgate.net The development of new orthogonally protected amino acid building blocks continues to expand the toolkit available to peptide chemists, enabling the creation of ever more complex and sophisticated peptide architectures. researchgate.netresearchgate.net

Methodologies for Site-Selective Modification of Peptide Backbones and Side Chains

The ability to selectively modify the backbone and side chains of peptides is crucial for a wide range of applications in chemical biology, drug discovery, and materials science. mdpi.comnih.gov These modifications can be used to introduce new functional groups, alter the physical and chemical properties of the peptide, and probe the structure and function of proteins. mdpi.com The use of orthogonally protected amino acids is a cornerstone of many site-selective modification strategies, providing a powerful tool for the precise chemical engineering of peptides. sigmaaldrich.compeptide.comgoogle.com

Bioconjugation, the covalent attachment of a molecule to a biomolecule such as a peptide or protein, is a powerful technique for creating novel molecular probes, therapeutic agents, and biomaterials. mdpi.comlibretexts.org The ability to introduce functional groups at specific sites within a peptide sequence is essential for achieving controlled and well-defined bioconjugates. mdpi.comresearchgate.net

One common strategy for site-selective bioconjugation involves the incorporation of amino acids with unique reactive handles. nih.gov For example, the introduction of an azide-containing amino acid allows for the use of "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide variety of molecules to the peptide. sigmaaldrich.com Similarly, the incorporation of amino acids with ketone or aldehyde functionalities enables their specific reaction with hydrazide or aminooxy-containing molecules to form stable hydrazone or oxime linkages. libretexts.org

The use of orthogonally protected amino acids provides a powerful means of introducing these functional groups at specific positions within a peptide sequence. sigmaaldrich.com By selectively deprotecting a specific amino acid side chain during solid-phase peptide synthesis, a unique reactive handle can be unmasked for subsequent conjugation. sigmaaldrich.compeptide.com This approach allows for the precise control over the location and stoichiometry of the conjugation reaction, leading to the production of well-defined and homogeneous bioconjugates. mdpi.com

Post-translational modifications (PTMs) are covalent modifications to amino acid side chains that occur after protein synthesis and play a critical role in regulating protein function, localization, and stability. rsc.orgnih.gov The ability to synthesize peptides and proteins containing specific PTMs is essential for studying the functional consequences of these modifications and for developing new therapeutic strategies that target PTM-dependent signaling pathways. rsc.orgsigmaaldrich.com

The development of modified amino acid building blocks that can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols has been a major advance in this field. nih.govsigmaaldrich.com These building blocks contain the desired PTM or a stable mimic, allowing for the synthesis of homogeneously modified peptides in high yield and purity. nih.govsigmaaldrich.com

A wide range of modified amino acid building blocks are now commercially available, including those for phosphorylation, methylation, acetylation, and glycosylation. sigmaaldrich.com For example, Fmoc-protected amino acids containing phosphotyrosine, phosphoserine, or phosphothreonine can be used to synthesize phosphopeptides, which are critical for studying protein kinase signaling. sigmaaldrich.com Similarly, building blocks for methylated lysine and arginine are available for studying the role of these modifications in gene regulation and other cellular processes. sigmaaldrich.com The use of these building blocks in conjunction with Fmoc-based SPPS has become the method of choice for synthesizing peptides containing PTMs, as the mild deprotection conditions are compatible with the stability of most PTMs. nih.gov

Computational Approaches in Branched Peptide Design and Structure-Activity Relationship Studies

Computational methods have become an indispensable tool in the design and optimization of branched peptides and in understanding their structure-activity relationships (SAR). nih.gov These approaches allow for the prediction of the three-dimensional structure of peptides, the analysis of their interactions with biological targets, and the identification of key structural features that are important for their activity. creative-peptides.comacs.org

Quantitative structure-activity relationship (QSAR) modeling is a powerful computational technique that is used to correlate the structural or physicochemical properties of a series of compounds with their biological activity. creative-peptides.comacs.orgmdpi.com In the context of branched peptides, QSAR models can be used to identify the optimal branching pattern, amino acid composition, and side-chain modifications for a desired biological activity. mdpi.com These models are typically built using a training set of peptides with known activities and a set of molecular descriptors that describe their structural and chemical properties. creative-peptides.com Once a QSAR model has been developed and validated, it can be used to predict the activity of new, untested peptide designs, thereby accelerating the discovery of novel and potent peptide-based therapeutics. creative-peptides.commdpi.com

Q & A

Q. What are the standard synthetic protocols for Boc-Thr[Fmoc-Tyr(tBu)]-OH in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : this compound is typically synthesized using Fmoc-based SPPS. Key steps include:
  • Resin Loading : Wang or Rink amide resin is functionalized with the C-terminal amino acid.
  • Deprotection : Fmoc groups are removed using 20% piperidine in DMF.
  • Coupling : Amino acids (e.g., Fmoc-Tyr(tBu)-OH, Boc-Thr-OH) are activated with HBTU/HOBt or DIC/Oxyma in DMF, followed by coupling to the resin-bound peptide chain .
  • Orthogonal Protection : Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) are used sequentially to enable selective deprotection. Boc is cleaved with TFA, while Fmoc is removed with piperidine .

Q. Which analytical techniques are recommended to assess the purity and identity of this compound?

  • Methodological Answer :
  • HPLC : Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) is used to monitor purity. Retention times and peak integration confirm homogeneity .
  • Mass Spectrometry (LC-MS) : Electrospray ionization (ESI-MS) or MALDI-TOF validates molecular weight accuracy (±1 Da).
  • NMR : 1H/13C NMR spectra in DMSO-d6 or CDCl3 confirm structural integrity, focusing on tert-butyl (tBu, δ ~1.4 ppm) and Fmoc aromatic protons (δ ~7.2–7.8 ppm) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when introducing this compound into sterically hindered peptide sequences?

  • Methodological Answer :
  • Activation Reagents : Replace standard HBTU with HATU or COMU for improved coupling kinetics in sterically challenging environments .
  • Temperature Control : Perform couplings at 50°C to enhance reagent mobility and reduce aggregation.
  • Double Coupling : Repeat coupling steps with fresh reagents to ensure completion.
  • Monitoring : Use Kaiser or chloranil tests to detect free amines, indicating incomplete coupling .
  • Catalytic Additives : Evidence suggests Boc-Thr(tBu)-OH derivatives can act as ligands to accelerate alkylation reactions (e.g., in C-H activation), improving reaction yields .

Q. What strategies mitigate side reactions (e.g., aspartimide formation or diketopiperazine cyclization) during this compound incorporation?

  • Methodological Answer :
  • Solvent Selection : Use DMSO or DMF with 0.1 M HOBt to suppress aspartimide formation in Thr/Ser-rich sequences.
  • Pseudoproline Dipeptides : Replace Thr with Thr(ψMe,Mepro)-OH to disrupt β-sheet formation and reduce cyclization .
  • Low-Temperature Deprotection : Perform Fmoc removal at 4°C to slow diketopiperazine formation .

Q. How do orthogonal protecting groups (Boc and Fmoc) in this compound enable sequential chain elongation in complex peptide architectures?

  • Methodological Answer :
  • Selective Deprotection : Fmoc is cleaved under mild basic conditions (piperidine), while Boc requires strong acids (TFA). This allows sequential addition of residues without disrupting existing protections.
  • Branching Strategies : this compound can serve as a branch point in dendrimers or cyclic peptides, where Tyr(tBu) is later deprotected for further functionalization .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported coupling efficiencies for this compound across studies?

  • Methodological Answer :
  • Contextual Factors : Compare reaction conditions (e.g., solvent purity, resin type, reagent equivalents). For example, lower yields in DCM vs. DMF may stem from poor resin swelling .
  • Batch Variability : Assess lot-specific impurities (e.g., residual water in reagents) via Karl Fischer titration.
  • Validation : Replicate experiments using identical protocols from conflicting studies to isolate variables .

Q. Why might this compound exhibit reduced stability in certain solvent systems?

  • Methodological Answer :
  • Acid Sensitivity : Boc groups are labile in acidic solvents (e.g., TFE), leading to premature deprotection. Use neutral solvents like DMF for storage.
  • Oxidative Degradation : Tyr(tBu) may oxidize in DMSO; replace with NMP for oxidation-prone sequences .

Tables of Key Data

Parameter Typical Value Method Reference
Fmoc-Tyr(tBu)-OH Purity≥98% (HPLC)Reverse-phase HPLC
Boc Deprotection Efficiency>95% (30% TFA in DCM, 1 hr)NMR integration
Coupling Time Optimization120 min (20% Boc-Thr(tBu)-OH, 50°C)Kinetic monitoring via HPLC

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